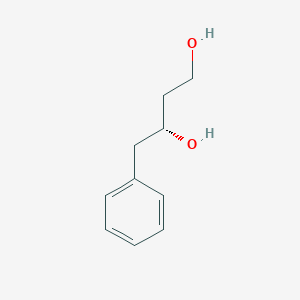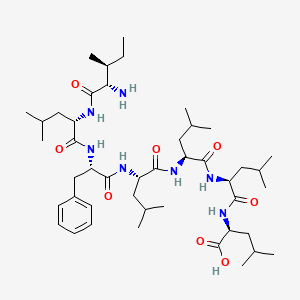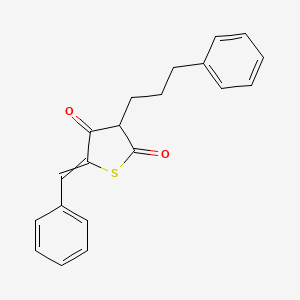
(3R)-4-Phenylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form (3R)-4-phenylbutane-1,3-diamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Phenylbutane-1,3-dione or 4-phenylbutanoic acid.
Reduction: (3R)-4-Phenylbutane-1,3-diamine.
Substitution: 4-Phenylbutane-1,3-dichloride or 4-phenylbutane-1,3-dibromide.
Aplicaciones Científicas De Investigación
(3R)-4-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (3R)-4-Phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors in a stereospecific manner, influencing biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-Phenylbutane-1,3-diol: The enantiomer of (3R)-4-Phenylbutane-1,3-diol, which has the opposite stereochemistry.
4-Phenylbutane-1,3-diol: The racemic mixture containing both (3R) and (3S) enantiomers.
4-Phenyl-2-butanol: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. The compound’s ability to interact stereospecifically with biological targets also makes it a subject of interest in medicinal chemistry and drug development.
Propiedades
Número CAS |
919764-55-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(3R)-4-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 |
Clave InChI |
DCDISHARGWMOMM-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CCO)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)

![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)



![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
